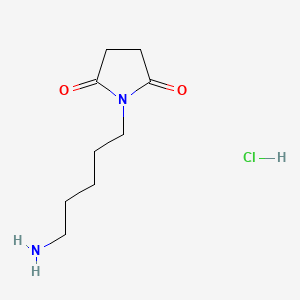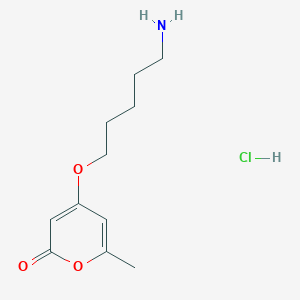![molecular formula C14H20ClN B1446879 3-Benzyl-8-azabicyclo[3.2.1]octan-Hydrochlorid CAS No. 1803562-40-4](/img/structure/B1446879.png)
3-Benzyl-8-azabicyclo[3.2.1]octan-Hydrochlorid
Übersicht
Beschreibung
3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound that belongs to the family of tropane alkaloids.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to natural alkaloids.
Medicine: Research has explored its potential as a therapeutic agent for neurological disorders.
Industry: It is employed in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary target of 3-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3-Benzyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, are known to interact with their targets to induce various biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 3-Benzyl-8-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, are known to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Benzyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, are known to induce various biological activities .
Biochemische Analyse
Biochemical Properties
3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase and monoamine oxidase . These interactions can modulate the activity of these enzymes, leading to changes in neurotransmitter levels and affecting neuronal signaling. Additionally, 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride can bind to specific receptors, such as nicotinic acetylcholine receptors, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride can affect gene expression by altering the activity of transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride can activate or inhibit other enzymes, such as monoamine oxidase, by binding to allosteric sites, leading to changes in enzyme activity and neurotransmitter levels . These interactions can result in alterations in gene expression, enzyme activity, and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light, heat, or moisture can lead to degradation and loss of activity. Long-term studies have demonstrated that 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride can have sustained effects on cellular function, including changes in gene expression, enzyme activity, and cell signaling pathways .
Dosage Effects in Animal Models
The effects of 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride can vary with different dosages in animal models. At low doses, this compound can enhance neurotransmitter signaling and improve cognitive function . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity, hepatotoxicity, and cardiotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity. These findings highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can be further metabolized or excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity, cofactor availability, and genetic variations .
Vorbereitungsmethoden
The synthesis of 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in different reduced forms.
Vergleich Mit ähnlichen Verbindungen
3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride: This compound shares a similar core structure but differs in functional groups, leading to distinct chemical properties and applications.
2-Azabicyclo[3.2.1]octane derivatives: These compounds also contain a bicyclic nitrogen structure but have different substituents, which affect their reactivity and biological activity. The uniqueness of 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride lies in its specific benzyl substitution, which imparts unique chemical and biological properties.
Eigenschaften
IUPAC Name |
3-benzyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13;/h1-5,12-15H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDDFOAFTKZAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-[(oxo)diphenylphosphino]phenyl] Ether](/img/structure/B1446799.png)










![3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1446815.png)


